molecular formula C4H4N8O3 B11513494 1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)-

1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)-

Cat. No.: B11513494
M. Wt: 212.13 g/mol
InChI Key: XFOCLMXQOYGXFH-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)- is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of oxadiazole and tetrazole rings, which contribute to its stability and reactivity. It is of particular interest in the development of energetic materials due to its high nitrogen content and potential for high energy release.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2,5-oxadiazole derivatives with nitro compounds under controlled conditions. For instance, the reaction of 1,2,5-oxadiazol-3-amine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce nitroso derivatives.

Scientific Research Applications

1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug design.

    Industry: It is explored for its use in the development of energetic materials, such as explosives and propellants, due to its high nitrogen content and stability.

Mechanism of Action

The mechanism by which 1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)- exerts its effects is largely dependent on its chemical structure. The presence of the nitro group and the tetrazole ring allows for interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. In the context of energetic materials, the compound’s high nitrogen content and structural stability contribute to its ability to release energy rapidly upon decomposition.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high thermal stability and density, used in energetic materials.

    3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another energetic compound with a similar structure but different substitution pattern.

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, affecting their reactivity and applications.

Uniqueness

1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)- is unique due to the combination of the oxadiazole and tetrazole rings, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications, particularly in the field of energetic materials.

This detailed overview provides a comprehensive understanding of 1,2,5-Oxadiazol-3-amine, 4-nitro-N-(1H-tetrazol-1-ylmethyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C4H4N8O3

Molecular Weight

212.13 g/mol

IUPAC Name

4-nitro-N-(tetrazol-1-ylmethyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C4H4N8O3/c13-12(14)4-3(7-15-8-4)5-1-11-2-6-9-10-11/h2H,1H2,(H,5,7)

InChI Key

XFOCLMXQOYGXFH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CNC2=NON=C2[N+](=O)[O-]

Origin of Product

United States

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